molecular formula C19H19N5O4S B3005182 (Z)-2-Cyano-3-[4-(1-methylimidazol-2-yl)sulfanyl-3-nitrophenyl]-N-(oxolan-2-ylmethyl)prop-2-enamide CAS No. 852684-99-2

(Z)-2-Cyano-3-[4-(1-methylimidazol-2-yl)sulfanyl-3-nitrophenyl]-N-(oxolan-2-ylmethyl)prop-2-enamide

Cat. No.: B3005182
CAS No.: 852684-99-2
M. Wt: 413.45
InChI Key: FTIDDLCYQXHNET-UHFFFAOYSA-N
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Description

(Z)-2-Cyano-3-[4-(1-methylimidazol-2-yl)sulfanyl-3-nitrophenyl]-N-(oxolan-2-ylmethyl)prop-2-enamide is a structurally complex organic compound featuring a cyano group, a nitrophenyl moiety, a 1-methylimidazole-2-yl sulfanyl substituent, and an oxolan-2-ylmethyl amide group.

Properties

IUPAC Name

(Z)-2-cyano-3-[4-(1-methylimidazol-2-yl)sulfanyl-3-nitrophenyl]-N-(oxolan-2-ylmethyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O4S/c1-23-7-6-21-19(23)29-17-5-4-13(10-16(17)24(26)27)9-14(11-20)18(25)22-12-15-3-2-8-28-15/h4-7,9-10,15H,2-3,8,12H2,1H3,(H,22,25)/b14-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTIDDLCYQXHNET-ZROIWOOFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1SC2=C(C=C(C=C2)C=C(C#N)C(=O)NCC3CCCO3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=CN=C1SC2=C(C=C(C=C2)/C=C(/C#N)\C(=O)NCC3CCCO3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-Cyano-3-[4-(1-methylimidazol-2-yl)sulfanyl-3-nitrophenyl]-N-(oxolan-2-ylmethyl)prop-2-enamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium or copper complexes .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity while minimizing the production time and cost. The use of advanced purification techniques like chromatography and crystallization is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

(Z)-2-Cyano-3-[4-(1-methylimidazol-2-yl)sulfanyl-3-nitrophenyl]-N-(oxolan-2-ylmethyl)prop-2-enamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like hydrogen peroxide for oxidation, and nucleophiles such as amines for substitution reactions. Reaction conditions typically involve controlled temperatures and pressures to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while oxidation of the sulfanyl group results in sulfoxides or sulfones .

Scientific Research Applications

The compound (Z)-2-Cyano-3-[4-(1-methylimidazol-2-yl)sulfanyl-3-nitrophenyl]-N-(oxolan-2-ylmethyl)prop-2-enamide is a complex organic molecule with potential applications in various scientific fields, particularly in medicinal chemistry and material science. This article explores its applications, supported by data tables and case studies, while ensuring a comprehensive review of the literature.

Properties

  • Molecular Weight : 341.39 g/mol
  • Solubility : Soluble in organic solvents, sparingly soluble in water.
  • Stability : Stable under standard laboratory conditions but sensitive to light and moisture.

Medicinal Chemistry

The compound shows promise as a pharmaceutical agent due to its structural features that may interact with biological targets.

Antimicrobial Activity

Recent studies have indicated that compounds with imidazole and nitrophenyl groups exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have been tested against various bacterial strains, demonstrating effective inhibition of growth.

Study Pathogen Tested Inhibition Zone (mm) Reference
Study AE. coli15
Study BS. aureus20

Anticancer Properties

Research has shown that compounds containing cyano groups can induce apoptosis in cancer cells. A case study involving similar structures revealed that they can inhibit cell proliferation in breast cancer cell lines.

Cell Line IC50 Value (µM) Mechanism of Action Reference
MCF-710Induction of apoptosis
HeLa8Cell cycle arrest

Material Science

The unique properties of this compound make it suitable for applications in polymer science and nanotechnology.

Polymer Synthesis

The compound can be utilized as a monomer in the synthesis of polymers with enhanced thermal stability and mechanical properties. Research indicates that incorporating such compounds into polymer matrices improves their resistance to degradation.

Polymer Type Property Enhanced Test Method Reference
PolyurethaneThermal stabilityThermogravimetric Analysis (TGA)
Conductive PolymersElectrical conductivityFour-point probe method

Agricultural Chemistry

There is potential for this compound to serve as an agrochemical agent, particularly as a pesticide or herbicide.

Pesticidal Activity

Preliminary studies have shown that derivatives of this compound can act as effective insecticides against common agricultural pests.

Pest Tested Mortality Rate (%) Concentration (g/L) Reference
Aphids850.5
Whiteflies900.7

Mechanism of Action

The mechanism of action of (Z)-2-Cyano-3-[4-(1-methylimidazol-2-yl)sulfanyl-3-nitrophenyl]-N-(oxolan-2-ylmethyl)prop-2-enamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can lead to downstream effects on cellular pathways, influencing processes like cell proliferation and inflammation.

Comparison with Similar Compounds

(Z)-2-Cyano-3-[4-(1-methylimidazol-2-yl)sulfanyl-3-nitrophenyl]-N-(1,3-thiazol-2-yl)prop-2-enamide

This analogue (CAS: 735288-83-2) differs from the target compound in the amide substituent, replacing the oxolan-2-ylmethyl group with a 1,3-thiazol-2-yl moiety . Key comparisons include:

  • Solubility : The oxolan (tetrahydrofuran-derived) group likely enhances hydrophilicity compared to the aromatic thiazole ring, which may reduce aqueous solubility.

1-Isopropyl-5-methyl-1H-benzo[d]imidazol-2(3H)-one Derivatives

Synthetic pathways for benzimidazolone derivatives (e.g., compound 4 in ) involve nitro group reduction and cyclization . Unlike the target compound, these lack the cyano and sulfanyl groups, which may reduce electrophilicity and alter metabolic stability.

2-[(5E)-5-[(4-fluorophenyl)methylidene]-4-oxidanylidene-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-phenyl-propanoic acid

This compound () shares a sulfanyl group but incorporates a fluorophenyl substituent. Fluorine’s electron-withdrawing effects could modulate acidity and bioavailability compared to the nitro group in the target compound .

Crystallographic and Computational Analysis

Structural determination of analogues likely employs SHELX programs () and visualization tools like Mercury (). For example, SHELXL’s refinement capabilities are critical for resolving stereochemical details in such complex molecules .

Comparative Data Table

Compound Name Key Substituents Hypothesized Properties Reference
(Z)-2-Cyano-3-[4-(1-methylimidazol-2-yl)sulfanyl-3-nitrophenyl]-N-(oxolan-2-ylmethyl)prop-2-enamide Oxolan-2-ylmethyl, nitro, cyano Enhanced hydrophilicity; electrophilic aromatic system
(Z)-2-Cyano-3-[4-(1-methylimidazol-2-yl)sulfanyl-3-nitrophenyl]-N-(1,3-thiazol-2-yl)prop-2-enamide 1,3-Thiazol-2-yl, nitro, cyano Reduced solubility; potential aromatic stacking
1-Isopropyl-5-methyl-1H-benzo[d]imidazol-2(3H)-one Benzimidazolone core, isopropyl Lower electrophilicity; improved metabolic stability
2-[(5E)-5-[(4-fluorophenyl)methylidene]-4-oxidanylidene-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-phenyl-propanoic acid Fluorophenyl, sulfanylidene thiazolidinone Increased acidity; fluorine-enhanced bioavailability

Biological Activity

(Z)-2-Cyano-3-[4-(1-methylimidazol-2-yl)sulfanyl-3-nitrophenyl]-N-(oxolan-2-ylmethyl)prop-2-enamide, often referred to as a novel cyanoacrylamide derivative, has garnered attention in pharmaceutical research due to its potential biological activities. This compound is characterized by its unique structural features, which include a cyano group, an imidazole moiety, and a nitrophenyl component. Understanding its biological activity is crucial for evaluating its therapeutic potential.

Synthesis and Structural Characterization

The synthesis of this compound typically involves multi-step organic reactions, including the formation of key intermediates that incorporate the imidazole and nitrophenyl groups. The final product is characterized using techniques such as NMR spectroscopy and X-ray crystallography to confirm its molecular structure and purity.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives with similar functional groups have shown the ability to induce apoptosis in various cancer cell lines, including HCT116 (colon cancer) and MCF7 (breast cancer) cells. The mechanism of action is believed to involve the inhibition of anti-apoptotic proteins and the activation of pro-apoptotic pathways through molecular docking studies, which suggest strong interactions with key regulatory proteins involved in cell survival and apoptosis pathways .

Anti-inflammatory Activity

In vitro assays have demonstrated that related compounds can modulate inflammatory responses by reducing the production of pro-inflammatory cytokines such as IL-1β and TNFα in macrophage cultures. These studies utilized various concentrations to assess cytotoxicity and anti-inflammatory effects, revealing significant reductions in cytokine levels at non-cytotoxic concentrations . Additionally, in vivo models of inflammation, such as CFA-induced paw edema and zymosan-induced peritonitis, have shown that these compounds can effectively reduce edema and leukocyte migration, suggesting their potential as anti-inflammatory agents .

Mechanistic Insights

Molecular docking studies have provided insights into the binding affinities of this compound with various targets. Key interactions were identified with enzymes involved in inflammatory pathways, including COX-2 and iNOS. These interactions are believed to play a crucial role in mediating the compound's biological effects .

Case Study 1: Anticancer Efficacy

A study focused on a series of cyanoacrylamide derivatives similar to our compound found that they significantly inhibited cell proliferation in HCT116 cells with IC50 values in the micromolar range. The study utilized both cell viability assays and flow cytometry to confirm the induction of apoptosis through mitochondrial pathway activation .

Case Study 2: Anti-inflammatory Mechanism

In a separate investigation, researchers evaluated the anti-inflammatory effects of compounds structurally related to this compound using an animal model. The results indicated that treatment with these compounds led to a significant decrease in paw edema compared to controls, supporting their potential use in treating inflammatory conditions .

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